molecular formula C30H25NO2P2 B4687117 2-[bis(diphenylphosphoryl)methyl]pyridine

2-[bis(diphenylphosphoryl)methyl]pyridine

Cat. No.: B4687117
M. Wt: 493.5 g/mol
InChI Key: FHYIILFIEINZOX-UHFFFAOYSA-N
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Description

2-[bis(diphenylphosphoryl)methyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a bis(diphenylphosphoryl)methyl group. This compound is known for its excellent coordination properties and catalytic activity, making it a valuable ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(diphenylphosphoryl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine oxide under basic conditions. The reaction proceeds as follows :

    Starting Materials: 2,6-dichloropyridine and diphenylphosphine oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by crystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[bis(diphenylphosphoryl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted pyridine derivatives and metal complexes, which have applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 2-[bis(diphenylphosphoryl)methyl]pyridine primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The compound’s pyridine ring and phosphoryl groups play a crucial role in stabilizing the metal complexes and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(diphenylphosphoryl)methyl]pyridine is unique due to its bis(diphenylphosphoryl) substitution, which provides enhanced stability and coordination ability compared to its analogs. This makes it particularly valuable in forming stable metal complexes for catalysis and material science applications .

Properties

IUPAC Name

2-[bis(diphenylphosphoryl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO2P2/c32-34(25-15-5-1-6-16-25,26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)35(33,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYIILFIEINZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[bis(diphenylphosphoryl)methyl]pyridine
Reactant of Route 2
2-[bis(diphenylphosphoryl)methyl]pyridine
Reactant of Route 3
2-[bis(diphenylphosphoryl)methyl]pyridine
Reactant of Route 4
2-[bis(diphenylphosphoryl)methyl]pyridine
Reactant of Route 5
2-[bis(diphenylphosphoryl)methyl]pyridine
Reactant of Route 6
2-[bis(diphenylphosphoryl)methyl]pyridine

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